molecular formula C10H12INO3 B15190055 3-Iodo-alpha-methyl-L-tyrosine I-123 CAS No. 72156-82-2

3-Iodo-alpha-methyl-L-tyrosine I-123

Cat. No.: B15190055
CAS No.: 72156-82-2
M. Wt: 317.11 g/mol
InChI Key: KPOIUSXAPUHQNA-MGFXOQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-alpha-methyl-L-tyrosine I-123 is a radiopharmaceutical compound used primarily for imaging purposes in medical diagnostics. It is a modified amino acid derived from tyrosine, labeled with the radioactive isotope iodine-123. This compound is particularly useful in single photon emission computed tomography (SPECT) imaging to study amino acid transport mechanisms in various tissues, including the brain and pancreas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves the iodination of alpha-methyl-L-tyrosine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound is suitable for clinical use. Automated synthesis modules are often employed to streamline the production process and maintain consistency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-alpha-methyl-L-tyrosine I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It is relatively stable and does not easily undergo oxidation or reduction under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the iodination reaction is this compound itself. There are minimal by-products due to the specificity of the iodination reaction .

Scientific Research Applications

3-Iodo-alpha-methyl-L-tyrosine I-123 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves its uptake by amino acid transporters in cells. The compound is selectively transported into cells via L-type amino acid transporters, which are upregulated in many tumors and certain tissues. Once inside the cells, the radioactive iodine-123 emits gamma rays, which can be detected by SPECT imaging to visualize the distribution and accumulation of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-alpha-methyl-L-tyrosine I-123 is unique due to its high selectivity for L-type amino acid transporters and its stability against enzymatic deiodination. This makes it particularly effective for imaging applications, providing clear and accurate results .

Properties

CAS No.

72156-82-2

Molecular Formula

C10H12INO3

Molecular Weight

317.11 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-4

InChI Key

KPOIUSXAPUHQNA-MGFXOQGHSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)[123I])(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Origin of Product

United States

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